4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid follows established International Union of Pure and Applied Chemistry conventions for complex organic structures containing multiple functional groups. The compound is formally registered under Chemical Abstracts Service number 480424-98-4, providing unambiguous identification in chemical databases and literature. Alternative nomenclature includes N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]succinamic acid, which emphasizes the succinamic acid functionality within the molecular framework.
The International Chemical Identifier key GZCXOZHMQNWRGM-UHFFFAOYSA-N serves as the definitive molecular signature for database searches and computational chemistry applications. This standardized identifier ensures consistent reference across various chemical information systems and facilitates accurate data retrieval from scientific databases. The Simplified Molecular Input Line Entry System representation CC1(C)OB(OC1(C)C)c2ccc(NC(=O)CCC(O)=O)cc2 provides a linear notation that captures the complete structural connectivity.
The compound belongs to multiple chemical classification categories, including organic boron compounds due to the presence of the boronate functionality, carboxylic acids due to the butanoic acid component, and amide derivatives arising from the anilino linkage. These classifications reflect the multifunctional nature of the molecule and its potential reactivity patterns in various chemical transformations. The systematic name emphasizes the ketone functionality at the 4-position of the butanoic acid chain and the substituted aniline moiety bearing the tetramethyl-dioxaborolan group.
Molecular Formula and Weight Analysis
The molecular formula C16H22BNO5 represents the precise atomic composition of this compound. This formula indicates a complex organic structure containing sixteen carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms. The molecular weight has been determined through multiple analytical methods to be 319.164 grams per mole, with high-precision mass spectrometry confirming an exact mass of 319.159103 atomic mass units.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H22BNO5 | |
| Molecular Weight | 319.164 g/mol | |
| Exact Mass | 319.159103 g/mol | |
| Monoisotopic Mass | 319.159102977 u | |
| Elemental Composition | 16 C, 22 H, 1 B, 1 N, 5 O |
The elemental analysis reveals significant structural complexity, with the carbon framework comprising both aromatic and aliphatic components. The presence of a single boron atom within the dioxaborolan ring system contributes to the unique chemical properties of this compound. The nitrogen atom participates in the amide linkage that connects the aromatic boronic ester portion to the aliphatic carboxylic acid chain. The five oxygen atoms are distributed among the carboxylic acid functionality, the amide carbonyl, and the two oxygen atoms within the cyclic boronic ester moiety.
The molecular weight determination has been validated through multiple analytical techniques, ensuring accuracy for quantitative applications and synthetic planning. The relatively high molecular weight reflects the substantial size of this molecule, which incorporates both the bulky tetramethyl-dioxaborolan protecting group and the extended aliphatic carboxylic acid chain. This molecular size has implications for the compound's physical properties, including solubility characteristics and thermal behavior.
Crystallographic and Spectroscopic Characterization
The crystallographic properties of this compound have been extensively characterized through thermal analysis and structural studies. The compound exhibits a well-defined melting point range of 175-178 degrees Celsius, with precise measurements indicating a melting point of 177.71 degrees Celsius under standard atmospheric conditions. This thermal behavior is consistent with crystalline solid formation and indicates good thermal stability within the specified temperature range.
Spectroscopic characterization has confirmed the structural integrity of the compound through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy demonstrates conformity to the expected structural framework, with characteristic chemical shifts corresponding to the various functional groups present within the molecule. The aromatic protons of the substituted benzene ring exhibit typical downfield chemical shifts, while the methyl groups of the tetramethyl-dioxaborolan moiety appear as distinct signals in the aliphatic region.
Boron-11 nuclear magnetic resonance spectroscopy provides crucial information about the boron environment within the dioxaborolan ring system. The boron nucleus in this compound type typically exhibits chemical shifts characteristic of four-coordinate boron species, with the specific chemical environment influenced by the electron-donating properties of the attached oxygen atoms and the aromatic substitution pattern. The quadrupolar nature of the boron-11 nucleus results in characteristic line broadening effects that are diagnostic of the boronic ester functionality.
Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework, including the quaternary carbon centers within the dioxaborolan ring and the carbonyl carbons of both the amide and carboxylic acid functionalities. The spectroscopic data collectively confirm the structural assignment and provide detailed information about the electronic environment of each functional group within the molecule.
Comparative Structural Analysis with Boron-Containing Analogues
The structural framework of this compound can be systematically compared with related boron-containing compounds to understand structural-property relationships. The tetramethyl-1,3,2-dioxaborolan moiety represents a common protecting group strategy for boronic acids, providing enhanced stability and improved handling characteristics compared to the free boronic acid. This structural feature is shared with numerous related compounds including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
The succinamic acid linkage distinguishes this compound from simpler boronic ester derivatives and introduces additional hydrogen bonding capabilities through the amide functionality. Comparison with N-(4-Phenylboronic)succinamic acid reveals the protective role of the pinacol ester group in maintaining boron stability while preserving the essential chemical reactivity required for cross-coupling reactions. The structural relationship between these compounds demonstrates how systematic modification of the boron protecting group can influence both stability and reactivity patterns.
| Compound Class | Boron Environment | Functional Groups | Structural Features |
|---|---|---|---|
| Target Compound | Dioxaborolan ester | Amide, carboxylic acid | Protected boronic acid with extended chain |
| Simple boronic esters | Dioxaborolan ester | Variable substituents | Enhanced stability compared to free acids |
| Free boronic acids | Tricoordinate boron | Hydroxyl groups | Higher reactivity, lower stability |
| Boronic acid derivatives | Various coordination | Diverse functionalities | Tunable properties through substitution |
The dioxaborolan ring system provides a five-membered heterocyclic framework that effectively chelates the boron center, creating a stable yet reactive intermediate suitable for various synthetic transformations. This structural motif is particularly valuable in palladium-catalyzed cross-coupling reactions, where the boronic ester can undergo transmetalation while maintaining structural integrity until the critical reaction step. The tetramethyl substitution pattern on the dioxaborolan ring enhances both steric protection and electronic stabilization of the boron center.
Properties
IUPAC Name |
4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-13(19)9-10-14(20)21/h5-8H,9-10H2,1-4H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCXOZHMQNWRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370424 | |
| Record name | 4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-98-4 | |
| Record name | 4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 294.15 g/mol |
| CAS Number | 52393-63-2 |
This compound features a dioxaborolane moiety which is critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cellular signaling.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes linked to cancer cell proliferation.
- Modulation of Cellular Pathways : It could influence pathways related to apoptosis and cell cycle regulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : It may reduce inflammatory markers in cellular models.
Table 1: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Decreases levels of pro-inflammatory cytokines |
Case Studies
Several case studies have explored the effects of this compound on specific cellular models:
-
Study on Cancer Cell Lines :
- A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity at low concentrations.
-
Inflammatory Response Model :
- In a mouse model of inflammation, administration of the compound led to a marked reduction in swelling and inflammatory cytokine levels compared to control groups.
Comparison with Similar Compounds
Chemical Structure & Properties :
- IUPAC Name: 4-Oxo-4-[(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino]butanoic acid .
- Molecular Formula: C₁₆H₂₂BNO₅; Molecular Weight: 319.16 g/mol.
- Key Features: Combines a succinamic acid backbone (4-oxobutanoic acid) with a para-substituted phenylboronic acid pinacol ester.
Comparison with Structural Analogs
4-Oxo-4-[(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)butanoic Acid (Compound 2a)
- Structural Difference: Benzyloxy linker replaces the anilino group .
- Synthesis : Derived from 4-hydroxymethyl phenylboronic ester via esterification (78% yield) .
- Physicochemical Properties: 1H-NMR: δH 12.20 (COOH), 7.66–7.36 (aromatic H), 5.12 (OCH₂), 2.59–2.46 (CH₂) .
- Application : Conjugated to paclitaxel for liposomal formulations (24% yield) .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic Acid (Compound 15b)
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
- Structural Difference: Acetic acid replaces butanoic acid; phenylacetic acid backbone .
- Key Features :
Physicochemical and Functional Comparison
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically involves:
- Introduction of the boronate ester functionality onto an aromatic amine (aniline) derivative.
- Formation of the keto butanoic acid backbone.
- Coupling of the boronate-substituted aniline with the keto acid moiety.
The synthesis can be divided into two key parts:
- Synthesis of the boronate-substituted aniline intermediate
- Attachment of the 4-oxo-butanoic acid moiety
Preparation of Boronate-Substituted Aniline Intermediate
The boronate ester group is generally introduced via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under mild conditions. This is a well-established method for preparing arylboronic esters.
Typical reaction conditions include:
Example procedure:
Methyl 4-bromo-2-methylbenzoate is reacted with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in DMSO at 80 °C for 3 hours, followed by workup and purification to yield the corresponding boronate ester intermediate.
Synthesis of the 4-Oxo-Butanoic Acid Moiety
The 4-oxo-butanoic acid backbone can be synthesized through classical organic transformations such as Friedel-Crafts acylation or via alkylation of succinic anhydride derivatives.
- For example, 4-oxo-4-phenyl butanoic acid has been synthesized by Friedel-Crafts reaction between succinic anhydride and benzene catalyzed by anhydrous aluminum chloride.
- Analogous keto acids can be prepared by alkylation and subsequent oxidation or hydrolysis steps.
Coupling of Boronate-Substituted Aniline with Keto Acid
The key step involves coupling the boronate ester-bearing aniline derivative with the keto butanoic acid or its activated derivative.
- This can be achieved through amide bond formation or nucleophilic substitution reactions.
- The presence of the boronate ester is compatible with typical amide coupling reagents or can survive Suzuki coupling conditions if further functionalization is needed.
Representative Preparation Method (Literature-Inspired)
Research Findings and Notes on Reaction Conditions
- Catalyst choice and solvent: Palladium catalysts such as Pd(dppf)Cl2 and bases like potassium acetate or cesium carbonate are effective in borylation reactions; solvents like DMSO, DMF, or toluene are commonly used.
- Temperature and time: Borylation reactions typically proceed at 80–90 °C for 3–16 hours depending on substrate reactivity.
- Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures is standard for isolating boronate esters.
- Yield considerations: Yields range from moderate to good (39–71%) depending on substrate and reaction conditions.
- Keto acid synthesis: Friedel-Crafts acylation provides a straightforward route to keto acid intermediates with good yields and scalability.
- Environmental and industrial aspects: Some preparation methods avoid harsh reagents and minimize waste, making them industrially attractive.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Borylation of aryl halide | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, DMSO, 80 °C | 39–71% | Requires inert atmosphere, mild heating |
| Keto acid synthesis | Succinic anhydride, electrophile, AlCl3, Friedel-Crafts | Moderate to high | Classical method, scalable industrially |
| Coupling (amide bond formation) | EDC/HOBt or other coupling agents, mild conditions | Moderate | Standard peptide coupling chemistry |
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the boronate ester under physiological pH (7.4) and acidic conditions (pH 5.0, mimicking lysosomal environments). Parameters include solvation free energy and bond dissociation energies .
- QSAR Models : Corrate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with stability data from accelerated degradation studies .
How can researchers design experiments to evaluate the environmental impact of this compound?
Advanced Research Question
Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory Studies :
- Assess biodegradability via OECD 301F (modified Sturm test).
- Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
Ecotoxicology :
- Acute toxicity assays using Daphnia magna (LC50) and Vibrio fischeri (bioluminescence inhibition).
Field Studies :
- Monitor degradation products in soil/water systems using LC-MS/MS .
What experimental designs are optimal for studying the compound’s stability under varying storage conditions?
Advanced Research Question
Use a split-plot design :
- Factors : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure.
- Response Variables : Purity (HPLC), degradation products (LC-MS), and crystallinity (PXRD).
- Statistical Analysis : ANOVA to identify significant degradation pathways (e.g., photooxidation vs. hydrolysis) .
How can researchers integrate this compound into a theoretical framework for drug discovery?
Advanced Research Question
Link the compound’s properties to established pharmacological theories:
- Structure-Activity Relationship (SAR) : Map the boronate ester’s role in enhancing blood-brain barrier permeability compared to carboxylic acid analogs .
- Kinetic Theory : Use Michaelis-Menten models to study its interaction with metabolic enzymes (e.g., cytochrome P450) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
